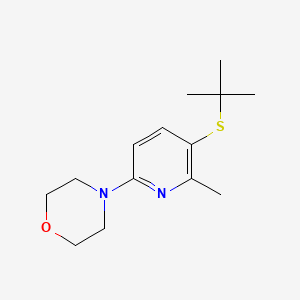

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tert-butylthio group and a methylpyridine moiety

Preparation Methods

The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tert-butylthio group: This can be achieved by reacting tert-butyl chloride with sodium thiolate.

Pyridine ring formation: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

Morpholine ring attachment: The morpholine ring is introduced through nucleophilic substitution reactions, where the nitrogen atom of morpholine attacks an electrophilic carbon on the pyridine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. The tert-butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and morpholine rings can interact with aromatic and polar residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds to 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine include:

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which may alter its chemical reactivity and biological activity.

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)thiomorpholine: This compound features a thiomorpholine ring, which introduces additional sulfur atoms and can affect its chemical properties.

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)azepane: This compound has an azepane ring, which is a seven-membered ring, potentially affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)morpholine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2S |

| Molecular Weight | 250.36 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)SC1=NC(=C(C=C1)C)N2CCOCC2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tert-butylthio group enhances lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Research indicates that the morpholine moiety can engage in hydrogen bonding with biological macromolecules, which may modulate enzyme activity and receptor signaling pathways. This interaction is crucial for its pharmacological effects, such as anti-inflammatory and neuroprotective activities.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. It reduces oxidative stress markers in cellular models, demonstrating potential protective effects against oxidative damage.

Neuroprotective Effects

In vitro studies suggest that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound's ability to reduce levels of pro-inflammatory cytokines (e.g., TNF-α) further supports its neuroprotective profile.

Case Studies and Research Findings

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.

-

Antioxidant Efficacy :

- In a cell culture model exposed to oxidative stress, the compound significantly decreased reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

-

Enzymatic Activity Modulation :

- The compound was tested for its effect on various enzymes involved in metabolic pathways. It showed inhibitory activity against acetylcholinesterase (AChE), indicating potential applications in treating cognitive disorders.

Properties

CAS No. |

1355174-58-1 |

|---|---|

Molecular Formula |

C14H22N2OS |

Molecular Weight |

266.40 g/mol |

IUPAC Name |

4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)morpholine |

InChI |

InChI=1S/C14H22N2OS/c1-11-12(18-14(2,3)4)5-6-13(15-11)16-7-9-17-10-8-16/h5-6H,7-10H2,1-4H3 |

InChI Key |

CSVVLVGAMFDMSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)SC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.